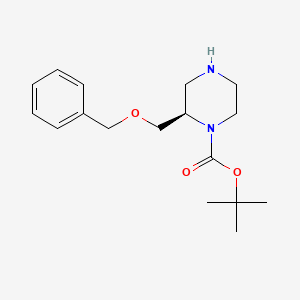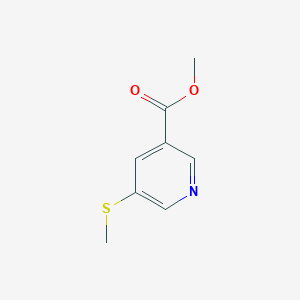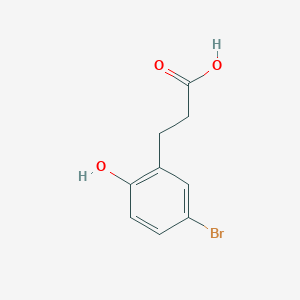
Nicotinamide-beta-D-riboside bromide
Overview
Description
Nicotinamide-beta-D-riboside bromide is a derivative of nicotinamide riboside, a form of vitamin B3. This compound is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Nicotinamide riboside has gained attention for its potential health benefits, including anti-aging properties and its role in enhancing cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide-beta-D-riboside bromide typically involves the reaction of nicotinamide with a peracylated (halo)-D-ribofuranose. One common method is the bromination of 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide, followed by the reaction with nicotinamide . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical synthesis. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide-beta-D-riboside bromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized form, which may have different biological activities.
Reduction: Reduction reactions can revert the oxidized form back to the original compound.
Substitution: The bromide group can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and anhydrous solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nicotinamide riboside oxide, while substitution reactions can yield various nicotinamide riboside derivatives .
Scientific Research Applications
Nicotinamide-beta-D-riboside bromide has a wide range of scientific research applications:
Mechanism of Action
Nicotinamide-beta-D-riboside bromide exerts its effects by being converted into nicotinamide adenine dinucleotide (NAD+) within cells. NAD+ is a crucial coenzyme involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . The compound directly enters the NAD+ biosynthesis pathway, bypassing the need for conversion into nicotinamide . This leads to an increase in cellular NAD+ levels, which enhances cellular energy production and supports various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide riboside chloride: Another form of nicotinamide riboside that is commonly used as a dietary supplement.
Nicotinamide mononucleotide (NMN): A precursor to NAD+ that is also studied for its potential health benefits.
Nicotinic acid: Another form of vitamin B3 that can be converted into NAD+ within the body.
Uniqueness
Nicotinamide-beta-D-riboside bromide is unique due to its specific bromide group, which can be substituted to create various derivatives with unique properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5.BrH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRTUCXLVBOLKG-IVOJBTPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)









